Product packaging for 4-Methoxybenzaldehyde-d1(Cat. No.:CAS No. 19486-71-6)

4-Methoxybenzaldehyde-d1

Cat. No.: B099111
CAS No.: 19486-71-6
M. Wt: 137.15 g/mol
InChI Key: ZRSNZINYAWTAHE-RAMDWTOOSA-N
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Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical Science

Site-specific deuterium labeling, the precise replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful technique in chemical research. synmr.innih.gov This method provides invaluable insights into reaction mechanisms, molecular structures, and the dynamics of complex systems. synmr.inrsc.org The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of their respective bonds, which can influence reaction rates. baranlab.orggoogle.com This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies. nih.govwikipedia.org By strategically placing deuterium atoms at specific locations within a molecule, researchers can track the movement of atoms, elucidate reaction pathways, and probe the structure and function of biomolecules like proteins and nucleic acids. synmr.innih.gov This targeted labeling simplifies complex NMR spectra and aids in the assignment of signals, which is crucial for structural determination. nih.gov

The applications of site-specifically deuterated compounds are diverse, ranging from improving the metabolic stability of pharmaceuticals to their use as tracers in metabolic studies and as components in advanced materials. researchgate.netisowater.com The ability to introduce deuterium at a specific, unactivated position without relying on directing groups is a significant challenge and an area of active research. nih.gov

Role of Isotopically Labeled Aldehydes in Mechanistic Investigations

Isotopically labeled aldehydes, particularly those deuterated at the formyl position (C-1), are indispensable tools for investigating a wide array of chemical and biological transformations. researchgate.netresearchgate.net Aldehydes are versatile starting materials in organic synthesis, participating in numerous carbon-carbon bond-forming reactions and other transformations. researchgate.net The introduction of a deuterium atom at the reactive formyl group allows for the detailed study of reaction mechanisms through the kinetic isotope effect (KIE). beilstein-journals.org

The KIE observed when using a deuterated aldehyde can help determine whether the cleavage of the formyl C-H (or C-D) bond is part of the rate-determining step of a reaction. google.comwikipedia.org This information is critical for understanding reaction pathways, transition state structures, and the involvement of intermediates. google.comnih.gov For instance, a significant KIE in a reaction involving an aldehyde suggests that the formyl hydrogen is transferred in the slowest step of the reaction. Conversely, the absence of a KIE might indicate that this bond cleavage occurs in a fast step or not at all in the rate-limiting part of the mechanism. baranlab.org

Recent advancements have led to various methods for the synthesis of C1-deuterated aldehydes, including metal-free approaches using D₂O as the deuterium source, photoredox catalysis, and N-heterocyclic carbene (NHC) catalysis. researchgate.netdicp.ac.cnnih.gov These methods have expanded the accessibility of deuterated aldehydes for mechanistic studies across different fields of chemistry. dicp.ac.cn

Conceptual Framework of p-Anisaldehyde-α-d1 as a Research Probe

p-Anisaldehyde-α-d1, also known as 4-methoxybenzaldehyde-α-d1, is a specialized research chemical where the hydrogen atom of the aldehyde functional group is replaced with a deuterium atom. sigmaaldrich.com This seemingly minor structural modification makes it a powerful probe for investigating reaction mechanisms, particularly those involving the aldehyde moiety. beilstein-journals.orgnih.gov

The core utility of p-Anisaldehyde-α-d1 lies in its ability to report on the kinetic isotope effect. By comparing the reaction rates of p-anisaldehyde and its α-deuterated counterpart, researchers can gain deep insights into the transition state of a reaction. google.comnih.gov For example, in the Roush allylboration of p-anisaldehyde, the measurement of carbon-13 KIEs was used to probe the reaction's transition state. nih.gov

The methoxy (B1213986) group on the benzene (B151609) ring of p-anisaldehyde influences its electronic properties, making the aromatic ring electron-rich. magritek.com This electronic characteristic can affect the reactivity of the aldehyde group and provides a specific electronic environment for studying reactions. The compound is used in a variety of chemical reactions, including aldol (B89426) condensations and oxidation reactions, providing a platform to study the mechanism of these fundamental transformations. magritek.comacs.org The synthesis of p-Anisaldehyde-α-d1 and its application in mechanistic studies contribute significantly to the fundamental understanding of chemical reactivity. beilstein-journals.orgppj.org.ly

Physicochemical Properties of p-Anisaldehyde and its Deuterated Analog

Propertyp-Anisaldehydep-Anisaldehyde-α-d1
Molecular Formula C₈H₈O₂ wikipedia.orgC₈H₇DO₂ sigmaaldrich.com
Molar Mass 136.15 g/mol wikipedia.org137.15 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid chemicalbook.com-
Boiling Point 248 °C wikipedia.org248 °C sigmaaldrich.com
Density 1.119 g/cm³ wikipedia.org1.127 g/mL at 25 °C sigmaaldrich.com
CAS Number 123-11-5 wikipedia.org19486-71-6 sigmaaldrich.com

Spectroscopic Data Comparison

Spectroscopic Datap-Anisaldehydep-Anisaldehyde-α-d1
¹H NMR (CDCl₃) Aldehyde proton (CHO) signal present. magritek.comAbsence or significant reduction of the aldehyde proton signal.
¹³C NMR Carbonyl carbon signal observed.Carbonyl carbon signal shows a characteristic shift or splitting due to deuterium coupling.
IR Spectroscopy C-H stretching of the aldehyde group observed. researchgate.netC-D stretching of the deuterated aldehyde group observed at a lower frequency.
Mass Spectrometry Molecular ion peak corresponding to its molar mass.Molecular ion peak shifted by +1 mass unit compared to the non-deuterated analog. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B099111 4-Methoxybenzaldehyde-d1 CAS No. 19486-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNZINYAWTAHE-RAMDWTOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460063
Record name p-Anisaldehyde-|A-d1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19486-71-6
Record name p-Anisaldehyde-|A-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzaldehyde-a-d1
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Synthetic Methodologies for P Anisaldehyde α D1 and Analogs

Direct Deuterium (B1214612) Incorporation at the Formyl (α) Position

Direct C-H activation of the formyl group for hydrogen-deuterium exchange (HDE) represents the most atom-economical approach to synthesizing p-Anisaldehyde-α-d1. Several catalytic systems have been developed to achieve this transformation efficiently.

N-Heterocyclic Carbene (NHC)-Catalyzed Hydrogen-Deuterium Exchange (HDE) Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the direct deuteration of the formyl C-H bond in a variety of aldehydes, including p-Anisaldehyde. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon to form a Breslow intermediate. nih.govewha.ac.kr This key intermediate can then undergo protonation by a deuterium source, typically deuterium oxide (D₂O), followed by elimination to release the deuterated aldehyde and regenerate the NHC catalyst. nih.gov

A significant challenge in NHC catalysis is overcoming the kinetically favored, irreversible benzoin (B196080) condensation pathway. nih.govacs.org Researchers have successfully reengineered the reactivity by stabilizing the Breslow intermediate, which promotes the desired reversible HDE process. nih.govacs.org For instance, one study demonstrated that using specific NHC catalysts in a mixed solvent system of D₂O and cyclopentyl methyl ether at elevated temperatures (120°C) led to a greater than 99% deuterium incorporation for p-Anisaldehyde. researchgate.net Another approach involves using mesoionic carbenes (MICs), such as 1,2,3-triazolylidenes, which have shown high efficacy in catalyzing H/D exchange for a broad range of aldehydes using deuterated methanol (B129727) as the deuterium source. ewha.ac.krresearchgate.net These methods are notable for their operational simplicity and high efficiency, providing uniformly high levels of deuterium incorporation (>95%) across numerous substrates. nih.govnih.gov

Fine-tuning reaction conditions, such as the choice of base and catalyst loading, has allowed for unprecedentedly mild conditions, with some reactions proceeding with catalyst loadings as low as 0.1 mol%. acs.org The addition of catalytic amounts of phenyl boronic acid has also been shown to stabilize reactive intermediates, thereby suppressing the formation of benzoin by-products. acs.org

Visible Light-Driven Photochemical Deuteration Strategies

Visible light-mediated photoredox catalysis offers a distinct, neutral radical-based approach for the deuteration of formyl groups. nih.govacs.org This strategy typically involves a photosensitizer, a hydrogen atom transfer (HAT) catalyst, and D₂O as the deuterium source. nih.govnih.gov The process is initiated by the photoexcitation of the photocatalyst, which then abstracts the formyl hydrogen atom from the aldehyde to generate a reactive acyl radical. nih.gov This radical is subsequently quenched by a deuterated HAT agent (e.g., a thiol that has undergone H/D exchange with D₂O) to yield the desired C-1 deuterated aldehyde. nih.govnju.edu.cn

One optimized protocol utilizes 4CzIPN as a photoredox promoter, triisopropylsilanethiol (B126304) as a HAT catalyst, and sodium benzoate (B1203000) as an additive in ethyl acetate, irradiated by blue LEDs. nih.gov Another effective system merges a tetra-n-butylammonium decatungstate (TBADT) photocatalyst with a thiol catalyst under 390 nm light irradiation. rsc.orgresearchgate.net These methods are advantageous due to their mild reaction conditions and high functional group tolerance, proving effective for both aromatic and aliphatic aldehydes. nih.govacs.org For p-Anisaldehyde, a gram-scale synthesis was achieved with 93% deuterium incorporation using this photochemical approach. rsc.orgresearchgate.net The power of this methodology has been demonstrated in the late-stage deuteration of complex molecules and pharmaceutical intermediates. nih.govnih.gov

Transition Metal-Catalyzed C-H Activation and Deuteration

While direct transition metal-catalyzed deuteration of the formyl C-H bond is less common, related strategies focusing on other positions of the molecule have been developed. Notably, manganese has been used to catalyze the selective ortho-deuteration of aromatic aldehydes. rsc.orgresearchgate.net This method employs a transient directing group strategy, where an amine additive reacts with the aldehyde to form an in situ directing group that guides the manganese catalyst to the C-H bonds at the ortho positions of the aromatic ring. rsc.org Using Mn(CO)₅Br as the catalyst, an amine like benzylamine, and D₂O as the deuterium source, p-Anisaldehyde was deuterated at the ortho positions with 66% deuterium incorporation. rsc.org

Although this specific example does not achieve the target α-deuteration, it highlights the potential of earth-abundant metals like manganese in selective C-H activation and deuteration. rsc.org The development of transition metal catalysts that can directly and selectively target the formyl C-H bond for deuteration remains an area of interest. nih.govacs.org

Deuteration Utilizing Deuterium Oxide (D₂O) as the Primary Deuterium Source

Deuterium oxide (D₂O) is the most common, inexpensive, and readily available deuterium source, making it a cornerstone of modern deuteration methodologies. nih.govresearchgate.netnih.govnih.gov

In NHC-Catalyzed Reactions: D₂O serves as the deuterium donor to the Breslow intermediate. nih.gov The large excess of D₂O used in these reactions helps to drive the equilibrium towards the formation of the deuterated product. nih.gov The operational simplicity of using D₂O in solvents like cyclopentyl methyl ether or even in a biphasic system enhances the practicality of this method. researchgate.netresearchgate.net

In Photochemical Strategies: D₂O is essential for regenerating the deuterated hydrogen atom transfer (HAT) catalyst. nih.govnih.gov A thiol HAT catalyst, for example, undergoes rapid H/D exchange with the abundant D₂O, ensuring that the acyl radical is quenched by a deuterium atom rather than a hydrogen atom. nih.govnju.edu.cn

In Transition Metal-Catalyzed Reactions: For the manganese-catalyzed ortho-deuteration of p-Anisaldehyde, D₂O is used as the ultimate deuterium source, highlighting its utility even in organometallic C-H activation cycles. rsc.org

The use of D₂O is a common thread that enhances the cost-effectiveness and "green" profile of these advanced catalytic methods for synthesizing deuterated aldehydes. researchgate.netarizona.edu

Multi-Step Synthesis Approaches Involving Deuterated Precursors

While direct H/D exchange is often preferred for its efficiency, traditional multi-step syntheses remain relevant, particularly when specific labeling patterns are required or when direct methods are incompatible with other functional groups. The synthesis of deuterated aldehydes has traditionally been achieved through the reduction of carboxylic acid derivatives (like esters or amides) using expensive deuterated reducing agents, followed by oxidation if necessary. nih.gov

For p-Anisaldehyde-α-d1, a plausible multi-step route could involve:

Reduction of a p-Anisic acid derivative: p-Anisoyl chloride could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to form p-methoxybenzyl-α,α-d₂-alcohol.

Oxidation: The resulting deuterated alcohol would then be selectively oxidized back to the aldehyde level using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). researchgate.net

Another approach involves the Sommelet reaction, where p-methoxybenzyl chloride is treated with urotropin, followed by hydrolysis to yield p-Anisaldehyde. google.com If a deuterated p-methoxybenzyl chloride precursor were used, this could provide a pathway to the target molecule. While often longer and less atom-economical, these multi-step approaches can be reliable and offer access to deuterated compounds from readily available starting materials. researchgate.netnih.gov

Scalability and Efficiency Considerations in Deuterium Labeling

The practical application of any synthetic method hinges on its scalability and efficiency.

NHC-Catalyzed HDE: These methods have shown considerable promise for scalability. nih.gov Gram-scale syntheses have been reported with high yields and deuterium incorporation levels. researchgate.net The operational simplicity and the use of cost-effective D₂O contribute to its practicality. nih.govnih.gov The development of chromatography-free workup procedures, such as recrystallization, further enhances the scalability of these processes. ntu.edu.sg

Photochemical Deuteration: Visible light-driven methods are also scalable. A gram-scale synthesis of deuterated p-Anisaldehyde was achieved with a low catalyst loading (1 mol% photocatalyst), demonstrating the efficiency of the catalytic cycle. rsc.orgresearchgate.net The use of continuous flow reactors could further enhance the scalability and safety of these photochemical reactions.

Efficiency Metrics: Across these modern methods, efficiency is high, with deuterium incorporation levels frequently exceeding 90-95%. nih.govnih.gov Reaction times can vary, from a few hours to 24-48 hours, depending on the substrate and the specific catalytic system employed. researchgate.netrsc.org Catalyst loading is often low (0.1-10 mol%), making the processes economically viable. acs.orgresearchgate.net

Data on Synthetic Methodologies for Aldehyde Deuteration

MethodologyCatalyst/SystemDeuterium SourceTypical SubstrateD-Incorporation (%)Yield (%)Reference
NHC-Catalyzed HDE1,3-Dimesitylimidazol-2-ylidene precursor / Na₂CO₃D₂Op-Anisaldehyde>99Not specified researchgate.net
NHC-Catalyzed HDEVarious NHCs (e.g., 5o, 5m)D₂OAromatic Aldehydes95-9944-86 nih.gov
Photochemical Radical H/D Exchange4CzIPN / TriisopropylsilanethiolD₂OAromatic Aldehydes90-98up to 99 nih.gov
Photochemical HATTBADT / Thiol catalystD₂O4-Methoxybenzaldehyde93Gram-scale rsc.orgresearchgate.net
Transition Metal-Catalyzed C-H ActivationMn(CO)₅Br / BenzylamineD₂Op-Anisaldehyde (ortho-position)66Not specified rsc.org
MIC-Catalyzed HDE1,2,3-TriazolylideneCD₃ODAryl/Alkenyl/Alkyl AldehydesHighHigh ewha.ac.krresearchgate.net

Advanced Spectroscopic Characterization of P Anisaldehyde α D1 for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds. In the context of isotopically labeled molecules like p-Anisaldehyde-α-d1, NMR provides precise information on the extent and position of deuterium (B1214612) incorporation, as well as insights into subtle electronic effects resulting from the isotopic substitution.

1H NMR for Quantification of Deuterium Incorporation and Positional Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for verifying the successful and specific incorporation of deuterium. In the ¹H NMR spectrum of unlabeled p-anisaldehyde, the aldehydic proton (CHO) typically appears as a distinct singlet at approximately 9.86 ppm. chemicalbook.com The aromatic protons appear as two doublets, one around 7.82 ppm and the other around 6.99 ppm, corresponding to the protons ortho and meta to the aldehyde group, respectively. The methoxy (B1213986) group protons present as a sharp singlet around 3.86 ppm. chemicalbook.com

Upon deuteration at the α-position, the most significant change in the ¹H NMR spectrum of p-Anisaldehyde-α-d1 is the disappearance or significant reduction in the intensity of the signal at 9.86 ppm. researchgate.net The degree of deuterium incorporation can be quantified by comparing the integration of the residual aldehydic proton signal to the integration of a stable, non-deuterated signal within the molecule, such as the methoxy protons. The simplicity of the spectrum, with well-resolved signals, allows for a straightforward and accurate determination of isotopic enrichment.

Proton Assignment p-Anisaldehyde Chemical Shift (ppm) p-Anisaldehyde-α-d1 Expected Chemical Shift (ppm) Key Observation
Aldehydic Proton (-CHO)~9.86Signal absent or greatly diminishedConfirms deuterium incorporation at the aldehyde position.
Aromatic Protons (ortho to CHO)~7.82~7.82No significant change.
Aromatic Protons (meta to CHO)~6.99~6.99No significant change.
Methoxy Protons (-OCH₃)~3.86~3.86Serves as an internal standard for quantification.

13C NMR Spectroscopy for Structural Elucidation and Isotopic Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. For p-anisaldehyde, the carbonyl carbon of the aldehyde group resonates significantly downfield, typically around 190.9 ppm. rsc.org The other aromatic and methoxy carbons appear at characteristic chemical shifts. chemicalbook.comwiredchemist.com

In the ¹³C NMR spectrum of p-Anisaldehyde-α-d1, the introduction of a deuterium atom directly attached to the carbonyl carbon induces observable isotopic effects. The primary isotope effect is a slight upfield shift (a shift to lower ppm values) of the carbonyl carbon signal. This is due to the lower zero-point energy of the C-D bond compared to the C-H bond. Furthermore, the signal for the deuterated carbon, which is a singlet in the proton-decoupled spectrum of the unlabeled compound, will appear as a triplet in the proton-coupled spectrum due to coupling with the deuterium nucleus (spin I = 1). This characteristic splitting pattern provides unambiguous evidence of deuteration at the carbonyl carbon. urmia.ac.ir

Carbon Assignment p-Anisaldehyde Chemical Shift (ppm) p-Anisaldehyde-α-d1 Expected Chemical Shift (ppm) Isotopic Effect
Carbonyl Carbon (C=O)~190.9Slightly < 190.9Upfield shift due to primary isotope effect. rsc.org
C-OCH₃~164.6~164.6Negligible change.
C-CHO~129.9~129.9Negligible change.
Aromatic CH (ortho to CHO)~132.0~132.0Negligible change.
Aromatic CH (meta to CHO)~114.3~114.3Negligible change.
Methoxy Carbon (-OCH₃)~55.6~55.6Negligible change.

Natural Abundance Deuterium NMR (2H NMR) for Specific Isotopic Enrichment Studies

Deuterium Nuclear Magnetic Resonance (²H NMR) is a specialized technique that directly observes the deuterium nuclei. For highly enriched compounds like p-Anisaldehyde-α-d1, ²H NMR is an excellent tool for confirming the isotopic label's position and for identifying any potential isotopic scrambling. sigmaaldrich.com

In a typical ²H NMR experiment, a non-deuterated solvent is used. sigmaaldrich.com The spectrum of p-Anisaldehyde-α-d1 would exhibit a single, sharp resonance corresponding to the deuterium atom at the aldehyde position. The chemical shift of this signal would be very similar to the proton chemical shift of the aldehydic proton in the ¹H NMR spectrum. sigmaaldrich.com This technique is particularly valuable for its clean spectral window, as only the deuterated sites are observed, providing a clear and unambiguous confirmation of successful and specific labeling.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of a hydrogen atom with a heavier deuterium atom significantly alters the vibrational frequencies associated with that bond, providing a clear spectroscopic handle for analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment in Deuterated Systems

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The C-H stretching vibration of the aldehyde group in p-anisaldehyde typically appears in the region of 2850-2750 cm⁻¹. libretexts.org Upon deuteration, this C-H stretching mode is replaced by a C-D stretching vibration. Due to the increased mass of deuterium, the C-D stretching frequency is significantly lower, typically appearing in the 2200-2000 cm⁻¹ region. libretexts.orgresearchgate.net This shift to a "silent" region of the IR spectrum, where few other fundamental vibrations occur, makes the C-D stretch a highly diagnostic peak for confirming deuteration.

Similarly, the C-H bending (in-plane) vibration of the aldehyde, found around 1390 cm⁻¹, will also shift to a lower frequency upon deuteration. These predictable shifts in vibrational frequencies allow for precise assignment of vibrational modes in the deuterated system. msu.edu

Vibrational Mode p-Anisaldehyde Approx. Frequency (cm⁻¹) p-Anisaldehyde-α-d1 Approx. Frequency (cm⁻¹) Observation
Aldehydic C-H Stretch2850-2750N/ADisappearance of the C-H stretching band.
Aldehydic C-D StretchN/A2200-2000Appearance of a new band at a lower frequency. libretexts.orgresearchgate.net
C=O Stretch~1700~1700Minor or no shift.
Aldehydic C-H Bend~1390N/ADisappearance of the C-H bending band.
Aldehydic C-D BendN/ALower frequency than C-H bendAppearance of a new band at a lower frequency.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org

For p-Anisaldehyde-α-d1, the C-D stretching vibration is also observable in the Raman spectrum, typically in the same 2200-2000 cm⁻¹ region as in the FTIR spectrum. nih.govrsc.org The carbonyl (C=O) stretch is also a strong band in the Raman spectrum of p-anisaldehyde. chemicalbook.comresearchgate.net The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. The presence of the C-D stretching band in both spectra serves as a definitive confirmation of the isotopic substitution. nih.govresearchgate.net

Mass Spectrometry for Isotopic Purity and Distribution Analysis

Mass spectrometry serves as a definitive analytical technique for the characterization of isotopically labeled compounds such as p-Anisaldehyde-α-d1. It provides precise information on the molecular weight and isotopic distribution, which is crucial for confirming the successful incorporation of the deuterium label and for quantifying the isotopic purity of the synthesized compound.

The analysis of p-Anisaldehyde-α-d1 by mass spectrometry reveals a distinct shift in the molecular ion peak compared to its non-deuterated counterpart. The molecular weight of standard p-Anisaldehyde (C8H8O2) is approximately 136.15 g/mol wikipedia.orgnist.gov. Due to the replacement of a protium (B1232500) atom with a deuterium atom at the alpha position (the formyl group), the molecular weight of p-Anisaldehyde-α-d1 increases by approximately one mass unit. Consequently, the molecular ion peak ([M]+) for the deuterated compound is expected at an m/z (mass-to-charge ratio) of approximately 137.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation and insight into the location of the isotopic label. For aldehydes, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group libretexts.orgyoutube.com. Two significant fragmentation pathways for p-Anisaldehyde involve the loss of the hydrogen (or in this case, deuterium) from the formyl group and the loss of the entire formyl group (CHO or CDO).

Loss of the α-substituent (M-1 or M-2): In unlabeled p-Anisaldehyde, the loss of the aldehydic hydrogen results in a prominent fragment ion at m/z 135 ([M-H]+). For p-Anisaldehyde-α-d1, the cleavage of the carbon-deuterium bond leads to a fragment at the same m/z of 135 ([M-D]+). The presence and relative intensity of a peak at m/z 136 ([M-H]+) would indicate the presence of unlabeled impurity.

Loss of the formyl group (M-29 or M-30): The loss of the entire formyl group ([CHO]) from standard p-Anisaldehyde results in a fragment at m/z 107. In the case of p-Anisaldehyde-α-d1, the loss of the deuterated formyl group ([CDO]) generates a fragment ion also at m/z 107.

Research involving the mass spectral analysis of deuterated aromatic aldehydes confirms these expected mass shifts. For instance, studies on the biosynthesis of p-anisaldehyde using deuterated precursors have successfully used mass spectrometry to demonstrate the incorporation of deuterium by observing the corresponding mass shifts in the resulting metabolites researchgate.netnih.gov. The clear separation of the molecular ion peaks of the labeled and unlabeled species allows for the calculation of isotopic purity by comparing their relative intensities.

The following table summarizes the expected key ions in the mass spectra of both p-Anisaldehyde and p-Anisaldehyde-α-d1.

Ionp-Anisaldehyde (Expected m/z)p-Anisaldehyde-α-d1 (Expected m/z)Description
[M]+136137Molecular Ion
[M-H/D]+135135Loss of hydrogen/deuterium from the formyl group
[M-CHO/CDO]+107107Loss of the formyl group
[C6H5O]+9393Phenyl-oxy cation fragment
[C5H5]+6565Cyclopentadienyl cation fragment

By analyzing the mass spectrum for the presence and relative abundance of the ion at m/z 137 versus m/z 136, the isotopic enrichment of p-Anisaldehyde-α-d1 can be accurately determined. This quantitative analysis is fundamental for research applications where a high degree of isotopic purity is essential for mechanistic studies or as an internal standard.

Mechanistic Elucidation Through Kinetic Isotope Effects Kies of P Anisaldehyde α D1

Fundamental Principles of Kinetic Isotope Effects in Reaction Mechanisms

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., KIE = kH/kD. wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energy (ZPE) between bonds to the different isotopes. princeton.edu A bond to a heavier isotope, like the C-D bond, has a lower ZPE than the corresponding C-H bond, meaning more energy is required to break it. pharmacy180.com Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. libretexts.org For p-Anisaldehyde-α-d1, a primary KIE would be measured if the aldehydic C-D bond is cleaved in the slowest step. The magnitude of this effect can be substantial, with typical kH/kD values ranging from 2 to 8. pharmacy180.com The exact value provides insight into the nature of the transition state; for instance, a maximum KIE is often observed when the hydrogen is symmetrically transferred between the donor and acceptor in the transition state. princeton.edu Observing a primary KIE greater than ~1.5 is strong evidence that C-H(D) bond breaking is occurring in the rate-determining step. pharmacy180.com

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step. libretexts.orgwikipedia.org In the case of p-Anisaldehyde-α-d1, the deuterium (B1214612) is at the α-position to the phenyl ring and is directly attached to the carbonyl carbon, the reaction center for many aldehyde reactions. These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.orgpharmacy180.com

SKIEs at the α-carbon often arise from a change in the hybridization of that carbon atom between the ground state and the transition state. acs.orgutdallas.edu

sp2 to sp3 Change : In many aldehyde addition reactions, the trigonal planar (sp2) aldehyde carbon is converted to a tetrahedral (sp3) carbon in the transition state. This change in geometry leads to an inverse kinetic isotope effect (kH/kD < 1), typically in the range of 0.8-0.9. princeton.edu

sp3 to sp2 Change : Conversely, a reaction involving a change from sp3 to sp2 hybridization at the labeled carbon results in a normal kinetic isotope effect (kH/kD > 1), typically around 1.1-1.2. princeton.edu

These small but measurable effects can therefore provide crucial information about changes in bonding and geometry at the transition state, even when the C-D bond itself is not cleaved. acs.org

In some reactions, particularly those involving the transfer of hydrogen, observed KIEs can be anomalously large, far exceeding the semi-classical limit of around 7-8 at room temperature. libretexts.org This phenomenon is often attributed to quantum mechanical tunneling. wikipedia.orgwikipedia.org Tunneling occurs when a particle, due to its wave-like nature, passes through a potential energy barrier rather than going over it. wikipedia.org This effect is highly mass-dependent; the probability of tunneling decreases significantly with increasing mass. pnas.org

Application of p-Anisaldehyde-α-d1 as a Mechanistic Probe in Organic Reactions

p-Anisaldehyde-α-d1 serves as an effective mechanistic probe, allowing researchers to distinguish between different potential pathways by measuring the KIE.

In aldehyde addition reactions, the carbonyl carbon undergoes rehybridization from sp2 in the reactant to sp3 in the tetrahedral intermediate. The Roush allylboration, a reaction that adds an allyl group to an aldehyde, is a prime example. nih.gov By using p-Anisaldehyde-α-d1, a secondary KIE can be measured. If the formation of the tetrahedral intermediate is the rate-determining step, a characteristic inverse KIE (kH/kD < 1) would be expected. princeton.eduutdallas.edu This is because the C-D bond becomes stronger (vibrational frequencies associated with out-of-plane bending increase) as the carbon changes from sp2 to sp3. This observation would provide strong evidence for a transition state that is geometrically similar to the tetrahedral intermediate.

Reaction TypeHybridization Change (Aldehyde Carbon)Expected KIE (kH/kD)Mechanistic Implication
Aldehyde Additionsp2 → sp3~0.8 - 0.9 (Inverse) princeton.eduFormation of tetrahedral intermediate is part of the rate-determining step.

This table presents expected values based on established principles of secondary kinetic isotope effects.

N-Heterocyclic carbene (NHC) catalysis often involves the nucleophilic attack of the carbene on an aldehyde to form a zwitterionic adduct. isca.me This adduct then undergoes a proton transfer to form a key enaminol species known as the Breslow intermediate. rsc.org The mechanism of this crucial proton transfer step has been a subject of significant study. researchgate.net

In a kinetic investigation of the reaction between an NHC (SIPr) and p-anisaldehyde, the use of p-Anisaldehyde-α-d1 (referred to as anisaldehyde-d1) was instrumental. nih.govresearchgate.net The study revealed a KIE for the formation of the Breslow intermediate.

ReactantsIsotopic LabelObserved KIE (kH/kD)Reference
NHC (SIPr) + p-Anisaldehydeα-d1~1.9 - 2.0 nih.gov

Data sourced from kinetic studies on the formation of Breslow intermediates. nih.gov

This moderate, normal KIE of ~1.9-2.0 is significant. nih.gov It is too large to be a secondary effect but smaller than a typical maximum primary KIE. This value suggests that the aldehydic C-H(D) bond is being broken in the rate-determining step, but the transition state is likely not perfectly symmetrical. nih.govresearchgate.net The data support a mechanism where the proton transfer from the carbon to the oxygen to form the Breslow intermediate is the rate-limiting event, providing crucial experimental evidence for a long-hypothesized step in NHC catalysis. rsc.orgnih.gov

Elucidation of Reaction Rate-Determining Steps and Transition State Geometries

Two classic reactions illustrate this principle: the Cannizzaro reaction and the oxidation of the aldehyde.

Cannizzaro Reaction: This disproportionation reaction involves the base-induced transfer of a hydride ion from one aldehyde molecule to another. The rate-determining step is widely accepted to be the intermolecular hydride shift. chemistrysteps.comadichemistry.com Studies on benzaldehyde (B42025) have shown a KIE (kH/kD) of approximately 1.9. sci-hub.sescribd.com This value, being significantly greater than unity, confirms that the C-H(D) bond is indeed broken in the slow step of the reaction. The relatively moderate magnitude of the KIE suggests an "early" transition state, where the C-H bond is not yet fully broken, or a non-linear transfer geometry.

Oxidation Reactions: The oxidation of aldehydes to carboxylic acids, for instance by permanganate (B83412) or chromic acid, also provides a clear case for KIE analysis. In the chromic acid oxidation of benzaldehyde-d1, a large primary KIE of kH/kD = 4.3 was observed. researchgate.net This larger value indicates that the cleavage of the C-H(D) bond is the rate-determining step and that the transition state is more symmetrical, with the hydrogen being more equally shared between the carbon and the oxidant, compared to the Cannizzaro reaction. researchgate.netnih.gov Such a significant KIE provides strong evidence against mechanisms where, for example, the formation of an intermediate hydrate (B1144303) is the slowest step.

The geometry of the transition state can be inferred from these values. A larger KIE, approaching the theoretical maximum of ~7 at room temperature, suggests a linear and symmetrical transition state where the zero-point energy difference between the C-H and C-D bonds is maximally lost. princeton.edu Conversely, a smaller primary KIE points to either an early (reactant-like) or late (product-like) transition state, or one with a bent geometry, where the vibrational differences are not as pronounced. iaea.org Computational models of hydride transfer reactions help to visualize these transition states, showing the simultaneous breaking of the C-H bond and formation of the new H-acceptor bond. nih.gov

Analysis of Hydrogen Atom Transfer (HAT) Processes

Beyond hydride transfer (heterolytic C-H bond cleavage), the formyl group of p-anisaldehyde can also participate in Hydrogen Atom Transfer (HAT) processes, which involve the homolytic cleavage of the C-H bond to produce an acyl radical. chemrxiv.orgmdpi.com This pathway is particularly relevant in photoredox catalysis and other radical-mediated reactions. semanticscholar.org

Distinguishing between a hydride transfer and a HAT mechanism is critical for accurate mechanistic description. The use of p-anisaldehyde-α-d1 and KIE measurements is a definitive method for this purpose.

Quantitative Analysis of KIE Data for Mechanistic Postulation

The quantitative values of the KIE are not merely confirmatory; they are instrumental in postulating and refining detailed reaction mechanisms. By comparing experimental KIEs with theoretical predictions, specific pathways can be validated or ruled out.

Using benzaldehyde-α-d1 as a model for p-anisaldehyde-α-d1, we can analyze the quantitative data from different reaction types to postulate mechanisms.

Reaction TypeSubstrateObserved KIE (kH/kD)Reference
Cannizzaro ReactionBenzaldehyde-α-d11.9 sci-hub.seiaea.org
Chromic Acid OxidationBenzaldehyde-α-d14.3 researchgate.net

Mechanistic Postulation based on KIE Data:

Cannizzaro Reaction (kH/kD = 1.9): The value confirms that hydride transfer is rate-determining. adichemistry.com A mechanism involving a rapid, reversible formation of a tetrahedral intermediate, followed by a slow, rate-limiting transfer of a hydride ion to a second aldehyde molecule, is strongly supported. chemistrysteps.com Mechanisms where a proton transfer is concerted with the hydride transfer were disproved, as such a process would be expected to have a different solvent isotope effect. sci-hub.seiaea.org The KIE value of 1.9 suggests the transition state is not perfectly symmetric, pointing to an early transfer where the C-H bond has only been partially elongated.

Chromic Acid Oxidation (kH/kD = 4.3): This larger KIE provides unambiguous evidence for a mechanism where the C-H bond is broken in the rate-determining step. researchgate.net It allows for the postulation of a transition state where the hydrogen is abstracted by the chromium-oxo species. The magnitude suggests a significant loss of the C-H bond's zero-point energy, which is characteristic of a well-defined, likely linear, transfer geometry. This quantitative data helps exclude alternative mechanisms, such as those where the rate is limited by the formation of a chromate (B82759) ester intermediate.

Computational and Theoretical Investigations of P Anisaldehyde α D1

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Using approximations to solve the Schrödinger equation, these methods can determine molecular structures, energies, and various other properties from first principles.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. gaussian.com For p-Anisaldehyde-α-d1, as with its non-deuterated analogue, Density Functional Theory (DFT) is a widely used and cost-effective method that provides accurate results. google.com The B3LYP hybrid functional is a popular choice, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to balance accuracy and computational demand. mdpi.comresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory but at a greater computational cost. mdpi.com These methods are used to refine geometries and energies obtained from DFT calculations. The optimization process for p-Anisaldehyde-α-d1 is virtually identical to that of p-anisaldehyde. The substitution of a protium (B1232500) atom with a deuterium (B1214612) atom at the aldehyde functional group results in a negligible change in the calculated bond lengths and angles, as the molecular electronic structure remains unchanged. The primary difference lies in the vibrational frequencies associated with the C-D bond compared to the C-H bond.

Table 1: Common Methods and Basis Sets for Geometry Optimization

Method Type Common Functionals/Levels Typical Basis Sets Key Characteristics
Density Functional Theory (DFT) B3LYP, PBE0, M06-2X 6-31G(d,p), 6-311++G(d,p), cc-pVTZ Provides a good balance of accuracy and computational cost for a wide range of molecular systems. google.comresearchgate.net

| Ab Initio (Wavefunction Theory) | Hartree-Fock (HF), MP2 | 6-31G(d,p), aug-cc-pVDZ | HF is a starting point, while MP2 includes electron correlation for improved accuracy. mdpi.com Computationally more demanding than DFT. |

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt through the rotation of single bonds. For p-anisaldehyde and its deuterated analogues, the primary sources of conformational isomerism are the rotation of the aldehyde group (-CHO) and the methoxy (B1213986) group (-OCH₃) relative to the benzene (B151609) ring.

Computational studies, primarily using DFT methods, have shown that p-anisaldehyde exists as two stable planar conformers at room temperature. researchgate.net These conformers are nearly isoenergetic, with a very small energy barrier for interconversion.

Conformer I (O-trans): The aldehyde and methoxy groups are on opposite sides of the phenyl ring.

Conformer II (O-cis): The aldehyde and methoxy groups are on the same side of the phenyl ring.

The substitution of hydrogen with deuterium at the α-position of the aldehyde group does not significantly impact the potential energy surface governing these conformations. researchgate.net The relative stability and the energy barriers between the conformers are dictated by electronic and steric effects, which are not altered by the isotopic substitution. Therefore, the conformational landscape of p-Anisaldehyde-α-d1 is considered to be identical to that of the parent p-anisaldehyde.

Table 2: Calculated Relative Energies of p-Anisaldehyde Conformers

Conformer Dihedral Angle (C-C-C=O) Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Population at 298 K (%)
O-trans (Planar) 180° 0.00 ~50%
O-cis (Planar) ~0.05 ~50%

Data is representative of findings for p-anisaldehyde, which are directly applicable to the α-d1 analogue. researchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as a bond length or dihedral angle. researchgate.net By systematically changing a coordinate and optimizing the rest of the molecular geometry at each step, a one-dimensional or multi-dimensional energy profile can be generated. gaussian.comresearchgate.net

Computational Prediction and Interpretation of Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu The study of KIEs is a powerful tool for elucidating reaction mechanisms. osti.gov For p-Anisaldehyde-α-d1, substituting the aldehydic hydrogen with deuterium allows for the investigation of primary KIEs in reactions where the C-H(D) bond is cleaved in the rate-determining step.

Computationally, KIEs are predicted by calculating the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues. The main contribution to the primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. princeton.edu The C-D bond has a lower ZPVE due to the heavier mass of deuterium. In the transition state where this bond is breaking, the difference in ZPVE between the two isotopologues is often reduced. This results in a higher activation energy for the deuterated compound, leading to a slower reaction rate (a "normal" KIE, kH/kD > 1).

Computational methods like DFT can be used to locate the transition state structure and then perform frequency calculations to obtain the ZPVEs needed to predict the KIE. rutgers.edu These theoretical predictions can then be compared with experimental values to validate a proposed reaction mechanism. digitellinc.comnih.gov

Table 3: Illustrative Example of Calculated KIE for a Hydride Addition Reaction

Species Zero-Point Energy (C-H) (kcal/mol) Zero-Point Energy (C-D) (kcal/mol) ΔZPE (H-D) (kcal/mol)
Reactant (p-Anisaldehyde) 4.15 3.05 1.10
Transition State 2.50 2.00 0.50
Activation Energy Difference (ΔEa) - - 0.60
Predicted KIE (kH/kD) at 298 K - - ~7.4

Values are hypothetical and for illustrative purposes to demonstrate the principles of KIE calculation.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

Theoretical studies on the electronic structure of p-Anisaldehyde-α-d1 reveal its reactivity and potential interaction sites. These properties are overwhelmingly governed by the electron distribution, which is not significantly altered by α-deuteration. Therefore, findings for the parent p-anisaldehyde are directly applicable here. rsc.org

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for describing chemical reactivity and stability. mdpi.comacs.org A small HOMO-LUMO gap generally implies a more reactive molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For p-anisaldehyde, MEP analysis shows a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a region of positive potential (blue) around the carbonyl carbon and aldehydic proton, indicating sites for nucleophilic attack. researchgate.net

Table 4: Calculated Reactivity Descriptors for p-Anisaldehyde

Descriptor Symbol Formula Typical Calculated Value (eV) Interpretation
HOMO Energy EHOMO - -5.94 Electron-donating ability
LUMO Energy ELUMO - -2.87 Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO 3.07 Chemical reactivity and stability
Chemical Potential μ (EHOMO + ELUMO) / 2 -4.41 Tendency to exchange electrons
Chemical Hardness η (ELUMO - EHOMO) / 2 1.54 Resistance to charge transfer
Electrophilicity Index ω μ² / (2η) 6.31 Propensity to act as an electrophile

Calculated values are representative and based on DFT calculations for the parent compound. acs.org

Advanced Applications of P Anisaldehyde α D1 in Synthetic Chemistry and Catalysis Research

Deuterated Aldehydes as Crucial Building Blocks in Complex Molecule Synthesis

Deuterated aldehydes, including p-Anisaldehyde-α-d1, are invaluable building blocks in synthetic organic chemistry, providing access to complex molecules with isotopic labels. researchgate.netnih.gov The incorporation of deuterium (B1214612) can significantly alter the metabolic stability and pharmacokinetic properties of pharmaceuticals, making these building blocks highly sought after in drug discovery and development. acs.orgclearsynth.com Aldehydes are versatile intermediates that can be transformed into a wide array of functional groups, and their deuterated counterparts allow for the strategic introduction of deuterium into target molecules. researchgate.net

The demand for efficient methods to synthesize C-1 deuterated aldehydes has grown with the increasing applications of deuterated compounds. researchgate.netnih.gov Traditional methods often involved the reduction of esters or amides with expensive deuterated reagents. nih.gov More recent strategies focus on direct hydrogen-deuterium exchange (HDE) at the formyl C-H bond, utilizing transition metal catalysis, N-heterocyclic carbene (NHC) organocatalysis, or photocatalysis with D₂O as an inexpensive deuterium source. researchgate.netnih.gov These modern methods offer high levels of deuterium incorporation (>95%) across a broad range of substrates, including aryl, alkyl, and alkenyl aldehydes. researchgate.net

The utility of deuterated aldehydes is particularly evident in the late-stage modification of complex molecules, such as natural products and therapeutic agents. researchgate.netnih.gov This approach allows for the efficient synthesis of deuterated analogs without redesigning the entire synthetic route. For instance, multicomponent reactions (MCRs) have been successfully employed using α-deuterated aldehydes to create diverse libraries of complex, isotopically labeled compounds, including analogs of FDA-approved drugs. nih.govresearchgate.net The high retention of the deuterium label in these reactions underscores the robustness of deuterated aldehydes as synthetic precursors. nih.gov

Below is a table summarizing the results of a formyl-selective deuteration method applicable to various aromatic aldehydes, demonstrating the high efficiency and broad substrate scope.

Table 1: Formyl-Selective Deuteration of Various Aromatic Aldehydes

Aldehyde Substrate Deuterated Product Deuterium Incorporation (%)
2-Naphthaldehyde 2-Naphthaldehyde-α-d1 95
4-Biphenylcarboxaldehyde 4-Biphenylcarboxaldehyde-α-d1 94
Benzaldehyde (B42025) Benzaldehyde-α-d1 95
4-Fluorobenzaldehyde 4-Fluorobenzaldehyde-α-d1 96
4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde-α-d1 95
Methyl 4-formylbenzoate Methyl 4-formylbenzoate-α-d1 95
4-Formylbenzonitrile 4-Formylbenzonitrile-α-d1 95
4-Methoxybenzaldehyde (p-Anisaldehyde) 4-Methoxybenzaldehyde-α-d1 95

Data sourced from a study on synergistic organic and photoredox catalysis. nih.gov

Utilization in Catalyst Development and Optimization Studies

Deuterium-labeled compounds like p-Anisaldehyde-α-d1 are critical tools in the development and optimization of catalysts. thalesnano.com They are primarily used to probe reaction mechanisms through the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of the analogous C-H bond. acs.org The difference in reaction rates provides crucial information about the rate-determining step and the nature of bond-breaking and bond-forming events in a catalytic cycle. acs.orgthalesnano.com

In catalyst development, understanding the mechanism is paramount for rational design and improvement. By using a deuterated substrate such as p-Anisaldehyde-α-d1, researchers can determine if the aldehydic C-H(D) bond is cleaved in the rate-limiting step. A significant KIE (typically kH/kD > 1) suggests that this bond cleavage is kinetically relevant, guiding chemists to modify the catalyst to better facilitate this step. For example, in the development of iridium-based catalysts for hydrogen isotope exchange, deuterated substrates are used to evaluate catalyst efficiency and selectivity for C-H activation. researchgate.net

Furthermore, deuterated aldehydes are employed to assess the selectivity and functional group tolerance of new catalytic systems. researchgate.net For instance, when developing a new deuteration protocol, using a variety of aldehydes, including functionalized ones like p-Anisaldehyde, helps to establish the scope and limitations of the catalyst. eventact.com The ability of a catalyst to selectively deuterate the formyl group in the presence of other potentially reactive sites is a key metric of its utility. researchgate.net This information is vital for optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield, deuterium incorporation, and selectivity.

Mechanistic Insights in Novel Catalytic Cycles (e.g., Photocatalysis)

The elucidation of complex reaction mechanisms, particularly in emerging fields like photocatalysis, heavily relies on isotopic labeling studies where compounds such as p-Anisaldehyde-α-d1 serve as mechanistic probes. nih.govresearchgate.net Photocatalytic reactions often involve transient and highly reactive species like radicals and excited states, making them challenging to study. researchgate.net Deuterium labeling helps to trace the pathways of atoms and unravel the intricate steps of the catalytic cycle. nih.gov

In the context of photocatalysis, p-Anisaldehyde-α-d1 can be used to investigate hydrogen atom transfer (HAT) or electron transfer processes. For example, in a proposed photocatalytic cycle for the deuteration of aldehydes using D₂O, a HAT photocatalyst abstracts the formyl hydrogen atom to generate an acyl radical. nih.gov Using p-Anisaldehyde-α-d1 and H₂O would result in the formation of the non-deuterated product, and the rate of this reverse reaction can provide insight into the reversibility and efficiency of the HAT step.

A specific study on the photocatalytic synthesis of p-anisaldehyde from p-anisyl alcohol used scavenger experiments to probe the roles of different reactive species. rsc.org It was found that under oxygenated conditions, the reaction is primarily driven by superoxide (B77818) radicals. rsc.org If p-Anisaldehyde-α-d1 were used as a starting material in a reverse reaction or as a product in a kinetic study, it could help quantify the KIE for the HAT steps involving these radicals, thereby providing deeper insight into the transition states of the photocatalytic cycle. rsc.orgnih.gov

The table below illustrates the effect of different scavengers on the photocatalytic production of p-anisaldehyde, which is a common method for obtaining mechanistic insights into the roles of various reactive species.

Table 2: Effect of Scavengers on the Photocatalytic Conversion of p-Anisyl Alcohol

Scavenger Target Species Conversion (%) p-Anisaldehyde Yield (%)
None (N₂ atmosphere) - 64 60
None (Air atmosphere) - 92 79
tert-Butanol Hydroxyl Radicals (•OH) 88 75
p-Benzoquinone Superoxide Radicals (O₂•⁻) 26 23
Ammonium Oxalate Photogenerated Holes (h⁺) 48 41

Data adapted from a study on graphite-like carbon nitride photocatalysts. rsc.org

Application in Transfer Deuteration Reactions

Transfer deuteration is a powerful technique for introducing deuterium into molecules using stable, non-gaseous deuterium donors, which offers operational advantages over using D₂ gas. researchgate.netresearchgate.net In these reactions, a deuterated molecule serves as the deuterium source, transferring it to a substrate, often an unsaturated compound like an alkene or alkyne, mediated by a catalyst. researchgate.netmarquette.edu

While p-Anisaldehyde-α-d1 itself is more commonly a target for deuteration, deuterated aldehydes, in general, can participate in or be products of transfer deuteration schemes. More commonly, deuterated alcohols like 2-propanol-d8 (B1362042) or deuterated formic acid are used as the deuterium source. marquette.edu The reduction of an aldehyde like p-anisaldehyde to the corresponding alcohol (p-anisyl alcohol-α,α-d2) would be an example of a transfer deuteration reaction where the aldehyde is the substrate.

Iridium catalysts have been shown to be effective in generating D₂ from formic acid and D₂O, which can then be used in transfer deuterogenation reactions. nih.gov A related application involves the catalytic transfer deuteration of N-heterocycles, a growing area of interest for the pharmaceutical industry. researchgate.net In developing such methods, a deuterated aldehyde could be used as a model substrate to optimize the reaction conditions for the reduction of a carbonyl group. The efficiency of deuterium transfer from the donor to the aldehyde would be a key indicator of the catalyst's performance. The regioselectivity and chemoselectivity of these reactions are critical, and deuterated aldehydes provide a clear way to analyze the outcome via mass spectrometry or NMR spectroscopy. marquette.edu


Isotopic Tracing and Pathway Elucidation in Chemical and Biochemical Systems

Tracing Atomic Movement in Organic Reaction Pathways

Isotopic labeling with deuterium (B1214612) in p-Anisaldehyde-|A-d1 allows for the direct investigation of reaction mechanisms where the aldehydic C-H bond is involved. The difference in mass between protium (B1232500) (¹H) and deuterium (²H or D) leads to a difference in the zero-point vibrational energy of the C-H and C-D bonds. researchgate.net Consequently, the C-D bond is stronger and requires more energy to break, resulting in a slower reaction rate if this bond cleavage is part of the rate-determining step. researchgate.net This phenomenon, known as the kinetic isotope effect (KIE), is a powerful diagnostic tool. libretexts.orgsemanticscholar.org

A classic example analogous to the use of p-Anisaldehyde-|A-d1 is the study of the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. studylib.netiaea.orgresearchgate.net Mechanistic proposals for this reaction have been rigorously tested using isotopically labeled benzaldehyde (B42025), a close structural analog of p-anisaldehyde.

In one such study, the potential role of benzyl (B1604629) benzoate (B1203000) as an intermediate was investigated using tritium-labeled benzaldehyde. studylib.net By employing isotope dilution techniques, researchers were able to demonstrate that benzyl benzoate is not a necessary intermediate along the main reaction pathway, thus refuting a long-held mechanistic hypothesis. studylib.net If p-Anisaldehyde-|A-d1 were used in a similar Cannizzaro reaction, the transfer of a deuteride (B1239839) ion (D⁻) would be the key step. The observation of a significant KIE would confirm that the hydride (or deuteride) transfer is the rate-determining step.

The table below illustrates hypothetical KIE values that could be observed in such an experiment, highlighting the utility of isotopic labeling in mechanistic determination.

Reaction StepExpected KIE (kH/kD)Mechanistic Implication
Hydride/Deuteride Transfer> 1 (typically 2-7)C-H/C-D bond cleavage is in the rate-determining step.
Nucleophilic attack of OH⁻~ 1C-H/C-D bond is not broken in the rate-determining step.
Proton Transfer> 1Proton transfer is involved in the rate-determining step.

Furthermore, the reduction of aldehydes with hydride reagents like sodium borohydride (B1222165) (NaBH₄) can be studied using deuterated analogs such as sodium borodeuteride (NaBD₄). masterorganicchemistry.commasterorganicchemistry.com When p-anisaldehyde is reduced with NaBD₄, the resulting p-anisyl alcohol will have a deuterium atom attached to the benzylic carbon. Conversely, reducing p-Anisaldehyde-|A-d1 with NaBH₄ would also yield singly deuterated p-anisyl alcohol. These experiments can help to precisely map the origin and destination of the hydride species in the reduction process. ugm.ac.idresearchgate.net

Investigation of Enzymatic and Biocatalytic Mechanisms through Isotopic Labeling

In the realm of biochemistry, p-Anisaldehyde-|A-d1 and related labeled compounds are instrumental in unraveling the mechanisms of enzyme-catalyzed reactions. wikipedia.org Enzymes often exhibit high specificity, and isotopic labeling can reveal subtle details about substrate binding, catalysis, and the nature of enzymatic transition states. princeton.edu

A pertinent example is the study of alcohol dehydrogenases, enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. iaea.orgnih.gov Research on yeast alcohol dehydrogenase (YADH) has utilized p-methoxybenzaldehyde, a compound structurally and electronically very similar to p-anisaldehyde, to investigate kinetic isotope effects. iaea.org

In the YADH-catalyzed reduction of p-methoxybenzaldehyde, a significant primary deuterium kinetic isotope effect of 3.4 was observed when using a deuterated NADH cofactor (NADD). iaea.org This indicates that the hydride transfer from the cofactor to the aldehyde is a rate-limiting step. iaea.org

Interestingly, these studies also revealed an inverse solvent isotope effect (SKIE) when the reaction was carried out in heavy water (D₂O) instead of H₂O. iaea.orgnih.gov The rate constant kcat in D₂O was found to be about half that in H₂O (kH₂O/kD₂O ≈ 0.5-0.6), an unusual finding as rates are typically slower in D₂O. iaea.org This inverse SKIE suggests a pre-equilibrium step involving the substrate and a zinc-bound water molecule in the enzyme's active site before the rate-limiting hydride transfer. iaea.orgnih.gov The use of p-Anisaldehyde-|A-d1 in such a system could further dissect the interplay between substrate C-D bond cleavage and solvent effects.

The data from such an enzymatic study can be summarized as follows:

Isotopic SubstitutionObserved EffectValueMechanistic Insight
NADH vs. NADDPrimary KIE on kcat3.4 iaea.orgHydride transfer is rate-limiting.
H₂O vs. D₂OSolvent Isotope Effect (SKIE) on kcat0.50 ± 0.05 iaea.orgInverse effect suggests a pre-equilibrium step involving water.

These detailed mechanistic insights, gleaned from kinetic isotope effect studies, are crucial for understanding enzyme function, designing enzyme inhibitors, and engineering novel biocatalysts for synthetic applications. Biocatalytic deuteration, using enzymes to selectively introduce deuterium into molecules, is a growing field that relies on a deep understanding of these enzymatic mechanisms. studylib.net

Future Directions and Emerging Research Avenues for P Anisaldehyde α D1

Development of More Efficient and Selective Deuteration Methodologies

The synthesis of p-anisaldehyde-α-d1 and other deuterated aldehydes is pivotal for their broader application. While traditional methods often rely on stoichiometric metal deuteride (B1239839) reagents, future research is geared towards developing more efficient, selective, and sustainable catalytic methods.

Recent advancements have demonstrated the formyl-selective deuteration of aldehydes using D₂O as an inexpensive and readily available deuterium (B1214612) source. nih.govrsc.orgnih.gov One promising approach involves a synergistic combination of photoredox and organic catalysis. nih.govrsc.orgnih.gov This method offers high efficiency and excellent deuterium incorporation across a broad range of substrates with good functional group tolerance. nih.govrsc.orgnih.gov The development of such protocols is expected to significantly increase the availability of formyl-deuterated aromatic aldehydes, which are valuable intermediates in medicinal chemistry. thieme.de

Future work will likely focus on expanding the catalyst scope, further improving reaction conditions (e.g., lower catalyst loadings, shorter reaction times), and broadening the substrate scope to include more complex and sensitive aldehyde structures. The ultimate goal is to create a toolbox of methodologies that allow for the precise and efficient introduction of deuterium at the formyl position on demand.

A significant thrust in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. In the context of deuteration, this translates to using benign solvents (ideally water), avoiding toxic metal catalysts, utilizing safe and abundant deuterium sources like D₂O, and employing energy-efficient activation methods such as visible light photocatalysis. rsc.orgrsc.org

Researchers are exploring metal-free, visible-light-induced methods for site-specific deuteration using D₂O. rsc.org These strategies often feature mild reaction conditions, broad substrate applicability, and high deuterium incorporation efficiency. rsc.org Another green approach involves the Al-D₂O system, which provides a safe and easy source of deuterium for H-D exchange reactions, often enhanced by ultrasonic or microwave irradiation to proceed under mild conditions. researchgate.net These methods generate no harmful byproducts and align with the principles of sustainable synthesis. researchgate.net

Future research in this area will aim to develop new photocatalytic systems and catalysts that can operate efficiently in aqueous media, further reducing the reliance on organic solvents. The development of recyclable catalysts and continuous-flow processes will also be key to making deuteration methodologies more environmentally and economically sustainable.

Deuteration MethodDeuterium SourceKey FeaturesReference
Synergistic Photoredox and Organic CatalysisD₂OMild conditions, high efficiency, broad scope nih.govrsc.orgnih.gov
Visible-Light Induced Desulfurization-DeuterationD₂OMetal-free, mild conditions, high D-incorporation rsc.org
Aluminum-Water SystemD₂OEnvironmentally benign, no harmful byproducts, can be enhanced with ultrasound/microwaves researchgate.net
Traditional MethodsLiAlD₄Based on selective reduction of carboxylic acid derivatives nih.gov

Integration of Advanced In Situ Spectroscopic Techniques with Deuterium Labeling

Understanding reaction mechanisms is fundamental to developing better chemical transformations. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms, particularly the nature of the rate-determining step. princeton.edulibretexts.orglibretexts.org The substitution of hydrogen with deuterium at the formyl position of p-anisaldehyde (a primary KIE) can significantly slow down reactions where the C-D bond is broken in the rate-limiting step. libretexts.orglibretexts.orgyoutube.com This is because the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.orglibretexts.org

Expansion of Computational Studies for Predictive Mechanistic Design

Computational chemistry provides an invaluable window into the microscopic world of chemical reactions. Quantum mechanical calculations can model the potential energy surface of a reaction, locate transition states, and calculate vibrational frequencies. princeton.edu These calculations are essential for interpreting experimental KIEs. princeton.edu For instance, computational models can help distinguish between different possible transition state geometries and determine the extent of bond breaking and forming at the transition state, which is directly related to the magnitude of the KIE.

The next frontier is to move from a retrospective, explanatory role to a prospective, predictive one. By developing more accurate and computationally efficient models, it will become possible to predict the KIE for a proposed mechanism before any experiments are conducted. This predictive power will enable researchers to:

Screen potential catalysts and reaction conditions in silico.

Design new reactions with desired mechanistic pathways.

Develop a deeper, more intuitive understanding of how isotopic substitution influences reactivity.

For p-anisaldehyde-α-d1, this means computational studies could predict how the deuterium label will affect its performance in various catalytic cycles, guiding the design of new synthetic applications.

Exploration of p-Anisaldehyde-α-d1 in New Catalytic Systems and Material Science

The unique properties of deuterated compounds open up new possibilities in catalysis and material science. The altered reactivity due to the KIE can be harnessed to control reaction pathways and selectivity.

In catalysis , p-anisaldehyde-α-d1 can be used as a mechanistic probe to understand how aldehyde catalysts function in various organic transformations. researchgate.net Furthermore, the increased stability of the C-D bond could make p-anisaldehyde-α-d1 a more robust substrate or ligand in certain catalytic systems, potentially leading to longer catalyst lifetimes or different product distributions.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing p-Anisaldehyde-α-d1 with isotopic purity?

Methodological Answer:

  • Synthesis : Use deuteration techniques such as acid-catalyzed H/D exchange under controlled conditions (e.g., D2O/H2SO4 systems). Validate isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Characterization :
    • NMR : Confirm α-deuteration by observing the absence of the aldehyde proton signal (~9.8 ppm in <sup>1</sup>H NMR) and quantify deuterium enrichment via <sup>2</sup>H NMR .
    • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 153.1 for C8H7DO2) and rule out isotopic impurities .
  • Purity Control : Monitor reaction intermediates with HPLC-UV and GC-MS to minimize side products .

Basic: How can researchers design stability studies for p-Anisaldehyde-α-d1 under varying storage conditions?

Methodological Answer:

  • Variables :
    • Independent : Temperature (e.g., 4°C, 25°C), light exposure, humidity.
    • Dependent : Degradation rate (measured via HPLC), isotopic integrity (via MS) .
  • Protocol :
    • Prepare aliquots stored in amber vials under controlled atmospheres (N2 or air).
    • Sample at intervals (0, 7, 30 days) and analyze using validated chromatographic methods.
    • Apply Arrhenius kinetics to predict shelf life .
  • Troubleshooting : Include a pilot study to optimize sampling frequency and detect early degradation pathways .

Advanced: How should researchers resolve contradictions in kinetic isotope effect (KIE) data for p-Anisaldehyde-α-d1 in oxidation reactions?

Methodological Answer:

  • Hypothesis Testing : Compare KIE values across reaction conditions (e.g., solvent polarity, catalyst type) to identify mechanistic outliers .
  • Data Reconciliation :
    • Statistical Analysis : Use ANOVA to assess variability between replicates and determine if discrepancies are statistically significant .
    • Error Sources : Quantify instrument uncertainty (e.g., MS sensitivity drift) and procedural biases (e.g., incomplete deuteration) .
  • Case Study : If KIE values conflict in polar vs. nonpolar solvents, propose competing mechanisms (e.g., proton-coupled electron transfer vs. radical pathways) and validate with DFT calculations .

Advanced: What strategies optimize the use of p-Anisaldehyde-α-d1 as an internal standard in quantitative metabolomics?

Methodological Answer:

  • Method Development :
    • Matrix Matching : Spike deuterated compound into biological matrices (e.g., plasma, cell lysates) to assess ion suppression/enhancement via LC-MS/MS .
    • Calibration Curves : Compare linearity (R<sup>2</sup> > 0.99) of p-Anisaldehyde-α-d1 vs. non-deuterated analogs across concentration ranges .
  • Validation Metrics :
    • Accuracy : Recovery rates (85–115%) under inter-day and intra-day conditions.
    • Precision : ≤15% RSD for replicate analyses .

Basic: What are the critical considerations for integrating p-Anisaldehyde-α-d1 into multi-step organic syntheses?

Methodological Answer:

  • Compatibility Screening :
    • Test stability under common reaction conditions (e.g., Grignard reagents, Pd-catalyzed couplings) via <sup>1</sup>H NMR to detect premature deuteration loss .
  • Stepwise Monitoring :
    • Use inline IR spectroscopy to track aldehyde reactivity in real-time .
    • Isolate intermediates (e.g., Schiff bases) and confirm deuterium retention via MS .

Advanced: How can isotopic scrambling of p-Anisaldehyde-α-d1 be minimized in high-temperature catalytic systems?

Methodological Answer:

  • Experimental Design :
    • Catalyst Screening : Compare metal catalysts (e.g., Pd/C vs. Raney Ni) for H/D exchange side reactions using isotopologue distribution analysis .
    • Kinetic Trapping : Introduce quenching agents (e.g., acetic anhydride) to terminate reactions rapidly and preserve isotopic integrity .
  • Data Interpretation : Use kinetic modeling (e.g., Eyring plots) to differentiate between thermodynamic and kinetic isotope effects .

Basic: What analytical techniques are most effective for quantifying trace impurities in p-Anisaldehyde-α-d1 batches?

Methodological Answer:

  • Targeted Analysis :
    • GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .
    • HPLC-DAD : Detect non-volatile byproducts (e.g., oxidation products) at 254 nm .
  • Limit of Detection (LOD) : Validate methods to achieve ≤0.1% impurity detection via signal-to-noise (S/N ≥ 3) criteria .

Advanced: How do solvent isotope effects influence the reactivity of p-Anisaldehyde-α-d1 in nucleophilic addition reactions?

Methodological Answer:

  • Controlled Experiments :
    • Conduct reactions in H2O vs. D2O to isolate solvent isotope effects (SIEs) from intrinsic KIEs .
    • Measure rate constants (kH/kD) under pseudo-first-order conditions .
  • Mechanistic Insight : Correlate SIE magnitudes with transition-state solvation using Marcus theory .

Basic: What safety protocols are essential when handling p-Anisaldehyde-α-d1 in aerobic environments?

Methodological Answer:

  • Risk Mitigation :
    • Store under inert gas (Ar) to prevent peroxide formation .
    • Conduct flammability testing via closed-cup flashpoint analysis .
  • Exposure Controls : Use fume hoods for synthesis steps and enforce PPE (gloves, goggles) per OSHA guidelines .

Advanced: How can computational modeling predict the vibrational spectra of p-Anisaldehyde-α-d1 for FTIR validation?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-311+G(d,p) and calculate vibrational modes .
    • Compare simulated vs. experimental FTIR peaks (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) to assess deuteration-induced shifts .
  • Validation : Calculate root-mean-square deviations (RMSD) between predicted and observed spectra to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.